3-(3,4-dimethoxyphenyl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide
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Overview
Description
3-(3,4-Dimethoxyphenyl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is a complex organic compound featuring both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde.
Attachment of the Imidazole to the Aromatic Ring: This step involves a nucleophilic substitution reaction where the imidazole is attached to a benzene ring substituted with a carbonyl group.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its imidazole moiety is known to be present in many pharmacologically active compounds, suggesting possible applications in treating diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which could be a part of its mechanism of action in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-N-{4-[(1H-imidazol-2-yl)carbonyl]phenyl}propanamide: Lacks the methyl group on the imidazole ring.
3-(3,4-Dimethoxyphenyl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}butanamide: Has a butanamide linker instead of a propanamide linker.
Uniqueness
The presence of both the dimethoxyphenyl and the methyl-imidazole groups in 3-(3,4-dimethoxyphenyl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide makes it unique. These groups contribute to its potential bioactivity and versatility in chemical synthesis, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C22H23N3O4/c1-25-13-12-23-22(25)21(27)16-6-8-17(9-7-16)24-20(26)11-5-15-4-10-18(28-2)19(14-15)29-3/h4,6-10,12-14H,5,11H2,1-3H3,(H,24,26) |
InChI Key |
KDRSMPNHPVOWJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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